4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a brominated aromatic ring, a pyrazole ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzylidene intermediate: The reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with an appropriate amine under acidic conditions to form the benzylidene intermediate.
Formation of the pyrazole ring: The condensation of the benzylidene intermediate with a hydrazine derivative to form the pyrazole ring.
Introduction of the furan moiety: The final step involves the reaction of the pyrazole intermediate with a furan derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: This compound can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is not fully understood, but it is believed to involve the following steps:
Binding to Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Modulation of Pathways: By binding to these targets, the compound can modulate various signaling pathways, leading to changes in cellular behavior.
Induction of Cellular Responses: These changes can result in various cellular responses, such as apoptosis (programmed cell death) or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-hydroxy-5-methoxybenzonitrile
- 2-bromo-4-hydroxy-5-methoxybenzaldehyde
- 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)malononitrile
Uniqueness
4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a brominated aromatic ring, a pyrazole ring, and a furan moiety. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development in various fields.
Properties
IUPAC Name |
4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O4/c1-23-16(18(25)21-9-12-4-3-5-27-12)14(10-22-23)20-8-11-6-13(19)17(24)15(7-11)26-2/h3-8,10,24H,9H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGTCCGSXATPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC(=C(C(=C2)Br)O)OC)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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